

TNA Aptamers Outshine Traditional DNA Aptamers in Key Performance Metrics

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Compound of Interest

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For researchers, scientists, and drug development professionals, a new class of synthetic aptamers based on threose nucleic acid (TNA) is demonstrating significant performance advantages over traditional DNA aptamers. Notably, TNA aptamers exhibit superior nuclease resistance and, in some cases, enhanced binding affinity, positioning them as a promising alternative for a wide range of diagnostic and therapeutic applications.

Aptamers, short single-stranded nucleic acids, are renowned for their ability to bind to specific targets with high affinity and specificity, akin to antibodies. However, the inherent instability of natural nucleic acids in biological environments has been a significant hurdle in their clinical translation. The emergence of TNA as a synthetic genetic polymer offers a compelling solution to this challenge. TNA's modified sugar-phosphate backbone, which links the 2' and 3' positions of the threose sugar, renders it completely resistant to nuclease degradation.^[1] This intrinsic stability, combined with the potential for high-affinity binding, makes TNA aptamers a powerful tool in modern drug development and diagnostics.

Performance Showdown: TNA vs. DNA Aptamers

Experimental data consistently highlights the superior performance of TNA aptamers in critical parameters such as binding affinity and nuclease resistance.

Binding Affinity

Direct comparative studies have shown that TNA aptamers can achieve significantly higher binding affinities than their DNA counterparts for the same target. For instance, a study

comparing a modified TNA aptamer and an unmodified DNA aptamer targeting the S1 protein of SARS-CoV-2 revealed a more than 10-fold increase in binding affinity for the TNA construct. [2]

Aptamer Type	Target	Binding Affinity (Kd)	Reference
Modified TNA	SARS-CoV-2 S1 Protein	3.1 ± 1.0 nM	[2]
Unmodified DNA	SARS-CoV-2 S1 Protein	34 ± 11 nM	[2]
TNA	HIV Reverse Transcriptase (HIV RT)	$\sim 0.4 - 4.0$ nM	[2]
TNA	ATP	~ 20 μ M	[3]
DNA	Thrombin	Nanomolar to picomolar range	
DNA	Vascular Endothelial Growth Factor (VEGF165)	~ 120 nM (original VEa5)	[4]

Nuclease Resistance

The most significant advantage of TNA aptamers lies in their exceptional resistance to nuclease degradation. The unnatural backbone of TNA is not recognized by nucleases, leading to a dramatically extended half-life in biological fluids. In a direct comparison, a TNA aptamer remained fully intact after three days of incubation in human liver microsomes, a medium rich in various nucleases. In stark contrast, a DNA aptamer under the same conditions was completely degraded.

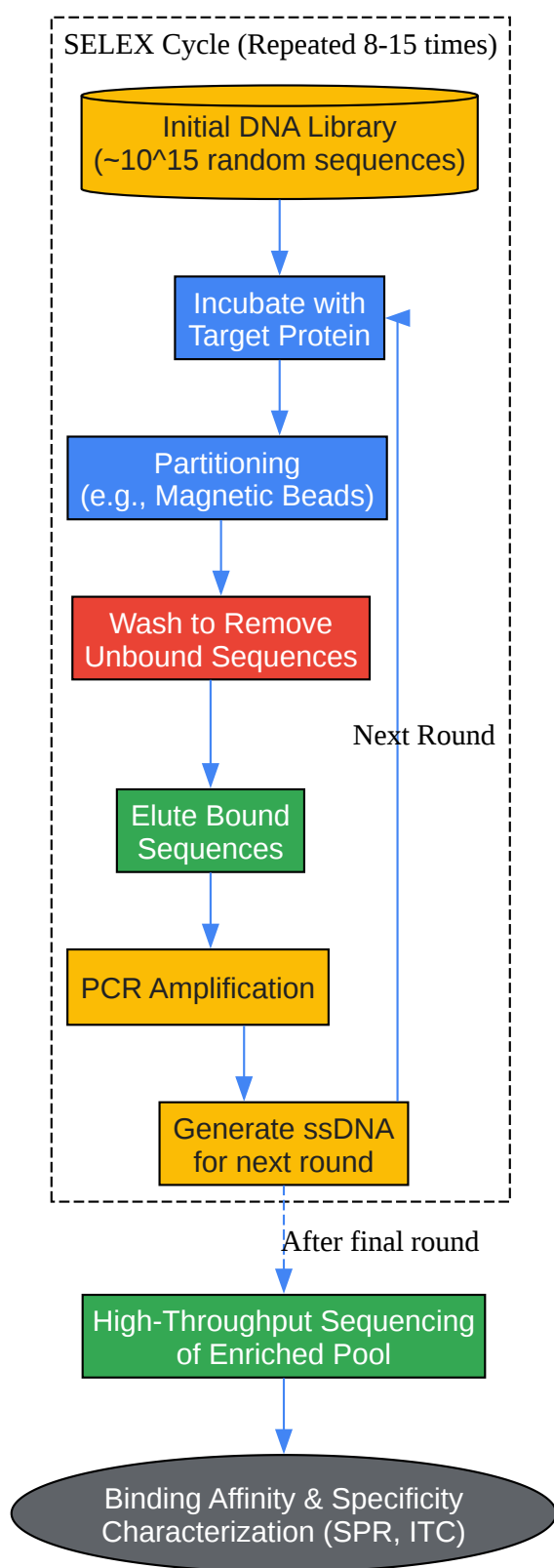
Aptamer Type	Condition	Stability	Reference
TNA	Human Liver Microsomes (3 days)	Intact	
DNA	Human Liver Microsomes (3 days)	Completely degraded	
Unmodified RNA	Human Serum	Seconds	[5]
Unmodified DNA	Human Serum	~60 minutes	[5]

Thermal Stability

The thermal stability of TNA-containing duplexes has also been investigated. Studies on TNA:DNA duplexes have shown that the stability is influenced by the purine content of the TNA strand. Duplexes with a high purine content in the TNA strand can exhibit greater thermal stability compared to analogous DNA:DNA duplexes.[6]

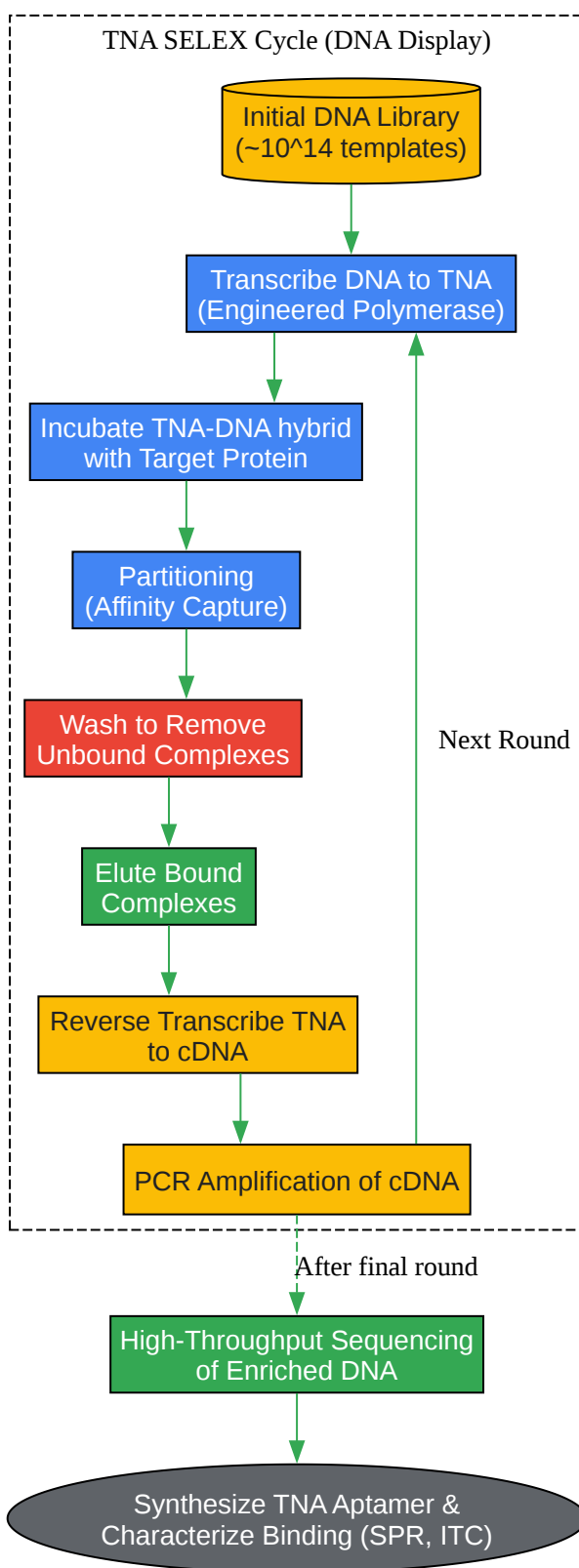
Experimental Workflows: A Glimpse into Aptamer Selection

The generation of high-affinity aptamers relies on an iterative in vitro selection process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). The workflows for DNA and TNA aptamer selection share common principles but have distinct steps, particularly in the amplification and library generation stages.



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DNA Aptamer SELEX Workflow.



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TNA Aptamer SELEX Workflow using DNA Display.

Detailed Experimental Protocols

I. DNA Aptamer Selection against a Protein Target (Magnetic Bead-Based SELEX)

This protocol outlines a typical method for selecting DNA aptamers that bind to a specific protein target using magnetic beads for partitioning.

Materials:

- ssDNA library with a central random region flanked by constant primer binding sites.
- His-tagged target protein.
- Ni-NTA magnetic beads.
- Binding buffer (e.g., PBS with MgCl_2).
- Wash buffer (e.g., Binding buffer with 0.05% Tween-20).
- Elution buffer (e.g., high temperature, high salt, or imidazole solution).
- PCR reagents (polymerase, dNTPs, forward and biotinylated reverse primers).
- Streptavidin-coated magnetic beads.
- NaOH solution for ssDNA generation.

Procedure:

- Target Immobilization:
 - Incubate Ni-NTA magnetic beads with the His-tagged target protein to immobilize the protein on the bead surface.
 - Wash the beads to remove any unbound protein.
- SELEX Round 1 (Binding):

- Denature the ssDNA library by heating to 95°C and then snap-cool on ice to facilitate proper folding.
- Incubate the folded ssDNA library with the protein-coated magnetic beads in binding buffer.
- Partitioning and Washing:
 - Use a magnetic stand to separate the beads (with bound DNA) from the supernatant containing unbound DNA.
 - Wash the beads multiple times with wash buffer to remove non-specifically bound sequences. The stringency of the washes can be increased in later rounds.
- Elution:
 - Elute the bound ssDNA from the beads. This can be achieved by heating to 95°C, using a high salt concentration, or by eluting the entire protein-DNA complex with imidazole.^[7]
- Amplification:
 - Amplify the eluted ssDNA using PCR with a forward primer and a biotinylated reverse primer.
- ssDNA Generation for Next Round:
 - Capture the biotinylated dsDNA amplicons using streptavidin-coated magnetic beads.
 - Denature the dsDNA with a NaOH solution to release the non-biotinylated ssDNA (the sense strand), which will be used as the enriched library for the next round of selection.
- Iterative Rounds:
 - Repeat steps 2-6 for 8-15 rounds, progressively increasing the selection pressure (e.g., by decreasing the target concentration or increasing the wash stringency).
- Sequencing and Characterization:

- After the final round, the enriched DNA pool is amplified, cloned, and sequenced to identify individual aptamer candidates.
- The binding affinity and specificity of the selected aptamers are then characterized using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

II. TNA Aptamer Selection (In Vitro Selection using DNA Display)

This protocol describes a method for the in vitro selection of TNA aptamers, which involves transcribing a DNA library into a TNA library using an engineered polymerase.[\[8\]](#)[\[9\]](#)

Materials:

- DNA library with a central random region and primer binding sites.
- Engineered TNA polymerase and TNA triphosphates (tNTPs).
- IR680 labeled DNA primer.
- Target molecule immobilized on a solid support (e.g., ATP-derivatized agarose beads).
- Reverse transcriptase (e.g., Bst-LF).
- PCR reagents.
- DNase I.

Procedure:

- TNA Library Generation:
 - Anneal an IR680 labeled DNA primer to the single-stranded DNA library.
 - Extend the primer using an engineered TNA polymerase and a mixture of TNA triphosphates (tNTPs) to generate a library of TNA molecules.[\[9\]](#)

- SELEX Round 1 (Binding):
 - Incubate the TNA library with the immobilized target molecule in a suitable binding buffer.
- Partitioning and Washing:
 - Separate the target-bound TNA from the unbound sequences.
 - Wash the solid support to remove non-specifically bound TNA.
- Elution:
 - Elute the bound TNA molecules from the target.
- Reverse Transcription:
 - Treat the eluate with DNase I to digest the original DNA template.
 - Reverse transcribe the purified TNA into complementary DNA (cDNA) using a reverse transcriptase.[\[9\]](#)
- Amplification:
 - Amplify the cDNA using PCR to generate a dsDNA library enriched in sequences that bind to the target.
- Iterative Rounds:
 - Repeat steps 1-6 for multiple rounds to enrich for high-affinity TNA aptamers.
- Sequencing, Synthesis, and Characterization:
 - After the final round, the enriched DNA pool is sequenced.
 - The corresponding TNA aptamer sequences are then chemically synthesized.
 - The binding properties of the synthetic TNA aptamers are characterized using methods such as SPR or ITC.

III. Binding Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.^[7]

General Protocol:

- Sensor Chip Preparation:
 - Immobilize the target protein onto the surface of a sensor chip. Alternatively, a capture-based approach can be used where a biotinylated aptamer is captured on a streptavidin-coated chip.
- Binding Analysis:
 - Inject a series of concentrations of the aptamer (analyte) over the sensor surface.
 - The binding of the aptamer to the immobilized target causes a change in the refractive index at the surface, which is detected as a response in the sensorgram.
- Data Analysis:
 - The association (k_a) and dissociation (k_e) rate constants are determined by fitting the sensorgram data to a suitable binding model.
 - The equilibrium dissociation constant (K_d) is calculated as the ratio of k_e/k_a .

IV. Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).^{[10][11]}

General Protocol:

- Sample Preparation:

- Prepare the aptamer and the target molecule in the same buffer to avoid heats of dilution. The concentration of the aptamer in the sample cell should be 10-50 times the anticipated K_d value.[11]
- Degas the samples to prevent air bubbles.
- Titration:
 - Load the aptamer solution into the sample cell of the calorimeter.
 - Titrate the target molecule solution into the sample cell in a series of small injections.
- Data Acquisition:
 - The instrument measures the heat change after each injection.
- Data Analysis:
 - The integrated heats are plotted against the molar ratio of the ligand to the aptamer.
 - The resulting binding isotherm is fitted to a binding model to determine the K_d , n , and ΔH . The change in entropy (ΔS) can then be calculated.

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